![molecular formula C8H5FO3 B6313898 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% CAS No. 1262415-15-5](/img/structure/B6313898.png)
5-Fluoro-4-hydroxyisophthaldialdehyde; 98%
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Overview
Description
5-Fluoro-4-hydroxyisophthaldialdehyde (5F4HIP) is a widely used reagent in organic synthesis, especially for the preparation of heterocycles, which are important for the synthesis of drugs and other biologically active compounds. It is a versatile reagent that is used in a variety of reactions, including the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. 5F4HIP is a highly reactive reagent and has been used in the synthesis of many compounds with high yields and selectivity.
Scientific Research Applications
5-Fluoro-4-hydroxyisophthaldialdehyde; 98% is widely used in the synthesis of a variety of compounds, including heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% is used in the synthesis of a variety of other compounds, such as polymers, dyes, and adhesives.
Mechanism of Action
5-Fluoro-4-hydroxyisophthaldialdehyde; 98% is a highly reactive reagent and acts as a nucleophilic reagent in organic synthesis. It is able to react with a variety of electrophiles, such as aldehydes, ketones, and halides. The reaction of 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% with an electrophile results in the formation of a new carbon-carbon bond, which is the basis for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
5-Fluoro-4-hydroxyisophthaldialdehyde; 98% is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% may have biological activity. For example, some of the compounds that are synthesized using 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% have been found to have anti-cancer activity.
Advantages and Limitations for Lab Experiments
The major advantage of using 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% in organic synthesis is its high reactivity and selectivity. It is able to react with a variety of electrophiles, resulting in the formation of a new carbon-carbon bond. Furthermore, it has a high yield and can be used in a variety of reactions. However, 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% is a highly reactive reagent and must be handled with care to avoid the formation of unwanted by-products.
Future Directions
There are a number of potential future directions for the use of 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% in organic synthesis. For example, it could be used in the synthesis of more complex heterocyclic compounds, such as indoles, pyrrolidines, and quinolines. It could also be used in the synthesis of polymers and other materials for use in pharmaceuticals and other industries. In addition, 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% could be used in the synthesis of fluorescent compounds for use in imaging and sensing applications. Finally, 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% could be used in the synthesis of peptides and other biomolecules for use in drug discovery and development.
Synthesis Methods
5-Fluoro-4-hydroxyisophthaldialdehyde; 98% is typically synthesized by the reaction of 4-hydroxyisophthaldialdehyde (4HIP) with 5-fluoro-2-chloro-4-hydroxybenzaldehyde (5FCB). The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction is complete within 1 hour and yields 5-Fluoro-4-hydroxyisophthaldialdehyde; 98% in 98% purity.
properties
IUPAC Name |
5-fluoro-4-hydroxybenzene-1,3-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXJFRRKAQDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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